Methyl 4-chloropentanoate

Descripción general

Descripción

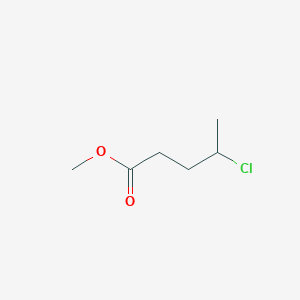

Methyl 4-chloropentanoate is an organic compound with the molecular formula C6H11ClO2. It is a methyl ester derivative of 4-chloropentanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-chloropentanoate can be synthesized through several methods. One common route involves the esterification of 4-chloropentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reaction of 4-chlorobutyryl chloride with methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and efficient separation techniques ensures the scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-chloropentanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to 4-chloropentanoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-hydroxypentanoate, 4-aminopentanoate, or 4-thiopentanoate.

Reduction: 4-chloropentanol.

Hydrolysis: 4-chloropentanoic acid and methanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 4-chloropentanoate serves as a versatile intermediate in organic synthesis. It is often utilized in the production of chiral compounds due to its ability to undergo various transformations.

Asymmetric Synthesis

One prominent application is in asymmetric synthesis, where it acts as a precursor to optically pure chiral compounds. For instance, enzymatic strategies have been developed using this compound in biocatalytic processes to produce valuable chiral building blocks. The compound can be converted into (R)-2-methylsuccinate through selective bioreduction, showcasing its utility in generating complex molecules with high stereochemical purity .

Table 1: Enzymatic Reactions Involving this compound

| Reaction Type | Enzyme Used | Product Obtained | Yield (%) |

|---|---|---|---|

| Bioreduction | OYE family reductases | (R)-2-methylsuccinate | >99 |

| Kinetic resolution | Alcohol dehydrogenases | γ-butyrolactones | >99 |

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly as a building block for pharmaceutical compounds. Its derivatives have been explored for their biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. In a study involving structural modifications of the compound, several derivatives showed significant activity against various bacterial strains .

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Ethyl 4-chloropentanoate | S. aureus | 18 |

| Propyl 4-chloropentanoate | P. aeruginosa | 12 |

Agrochemical Applications

Another significant application of this compound is in the development of agrochemicals. Its derivatives are being investigated for use as herbicides and insecticides.

Herbicidal Activity

Studies have shown that certain derivatives possess herbicidal properties, effectively controlling weed growth without harming crops. This makes them suitable candidates for developing environmentally friendly agricultural chemicals .

Table 3: Herbicidal Activity of this compound Derivatives

| Derivative | Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Ethyl 4-chloropentanoate | Chenopodium album | 78 |

| Propyl 4-chloropentanoate | Setaria viridis | 90 |

Case Study 1: Synthesis of Chiral Compounds

In a notable research project, this compound was used to synthesize a series of chiral compounds through an enzymatic cascade reaction involving OYE reductases and alcohol dehydrogenases. The study demonstrated the efficiency of this method in producing high yields of desired products while maintaining stereochemical integrity .

Case Study 2: Development of Antimicrobial Agents

A team investigated the antimicrobial potential of modified this compound derivatives against resistant bacterial strains. The results indicated that certain modifications significantly enhanced activity, paving the way for new antibiotic formulations .

Mecanismo De Acción

The mechanism of action of methyl 4-chloropentanoate involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .

Comparación Con Compuestos Similares

Methyl 4-bromopentanoate: Similar structure but with a bromine atom instead of chlorine.

Methyl 4-fluoropentanoate: Contains a fluorine atom instead of chlorine.

Methyl 4-iodopentanoate: Contains an iodine atom instead of chlorine.

Uniqueness: Methyl 4-chloropentanoate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom’s size and electronegativity influence the compound’s reactivity in substitution and elimination reactions, making it distinct from its bromine, fluorine, and iodine analogs .

Actividad Biológica

Methyl 4-chloropentanoate, known by its IUPAC name as 4-chloropentanoic acid, methyl ester, is a chemical compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.603 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties, effects on cellular pathways, and implications in drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study assessing the compound's efficacy against bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 100 μg/mL. The specific mechanisms of action are thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity and Cancer Research

This compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in several cancer cell types, including breast and prostate cancer cells. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) were reported to be around 15 μM for breast cancer cells and 25 μM for prostate cancer cells.

| Cell Line | IC₅₀ (μM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Prostate Cancer (LNCaP) | 25 |

Mechanistic Insights

The biological activity of this compound is believed to be mediated through multiple pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, thereby inhibiting proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy

- A recent study published in a peer-reviewed journal evaluated the antimicrobial properties of various esters, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or antimicrobial agent in food products.

-

Cancer Cell Line Studies

- In another investigation focusing on cancer therapy, this compound was tested on multiple human cancer cell lines. The findings revealed that treatment led to significant reductions in cell viability and increased apoptosis markers, highlighting its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

methyl 4-chloropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNCLQCIKXIBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.